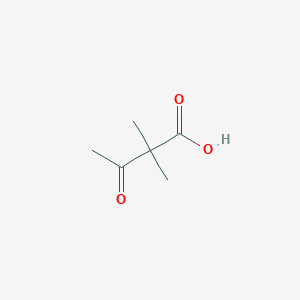![molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1](/img/structure/B1610965.png)
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Overview
Description
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom The structure of this compound includes a fused benzene ring, which imparts unique chemical and physical properties to the molecule
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, also known as 1,5-Dihydro-benzo[e][1,4]oxazepin-2-one, is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells, which are activated by the steroid hormone progesterone .
Mode of Action
The compound this compound interacts with the progesterone receptor, acting as either an agonist or antagonist depending on the specific substitution at the 5-position . This means that it can either enhance or inhibit the activity of the receptor .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist of the progesterone receptor. As an agonist, it enhances the receptor’s activity, while as an antagonist, it inhibits the receptor’s activity .
Biochemical Analysis
Biochemical Properties
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of this compound, thereby modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . The process can be summarized as follows:
N-Arylation Reaction: N-arylated 2-aminophenols react with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.
Intramolecular Lactonization/Acylation: The triarylamines undergo intramolecular lactonization or acylation to yield the desired oxazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antipsychotic and anticonvulsant agent.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound’s interactions with biological systems are of interest for developing new therapeutic agents.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another oxazepine compound with similar structural features.
Benzothiazepine: A related compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1,5-dihydro-4,1-benzoxazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINQSJWPGZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579143 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-08-1 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
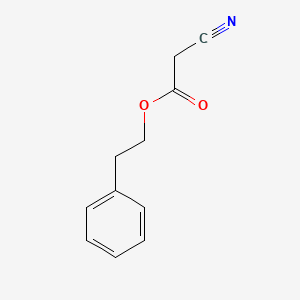
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)
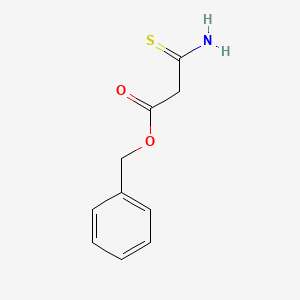
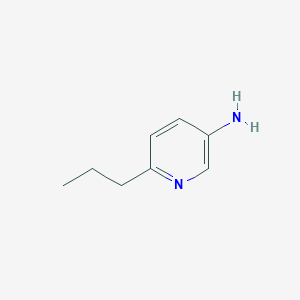
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)




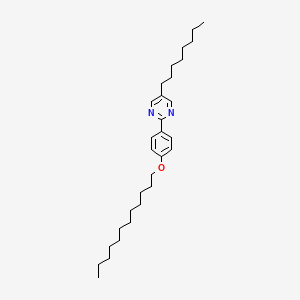
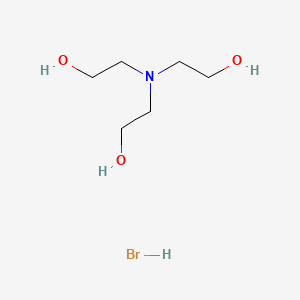
![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)

